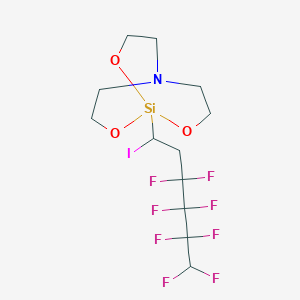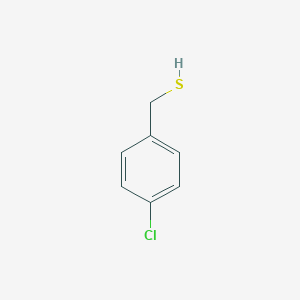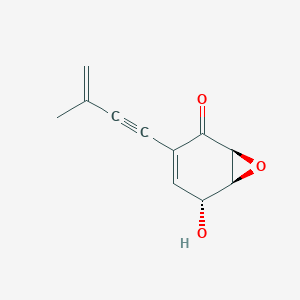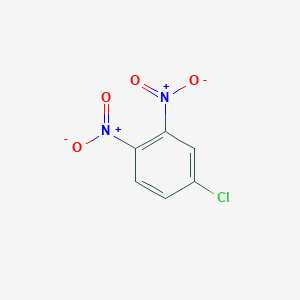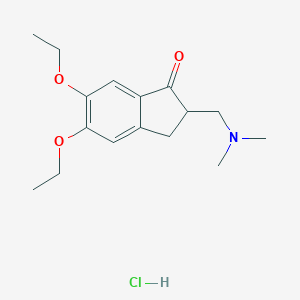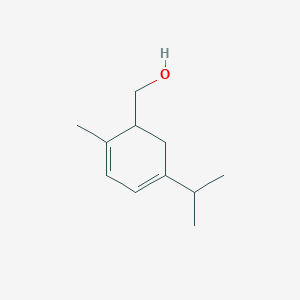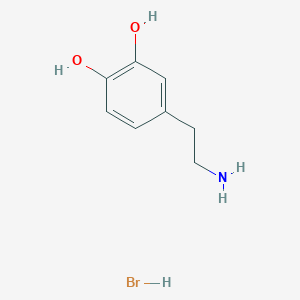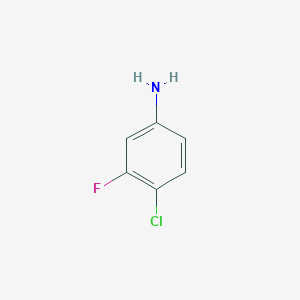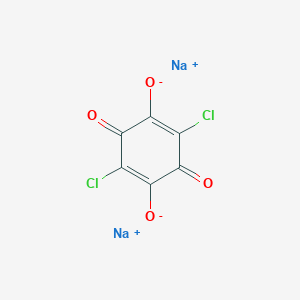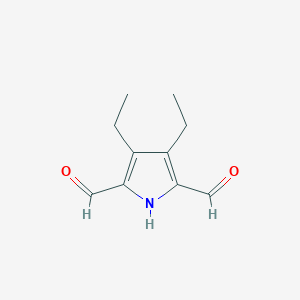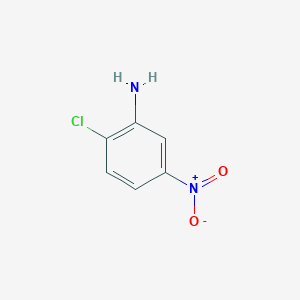
2-Cloro-5-nitroanilina
Descripción general
Descripción
2-Chloro-5-nitroaniline, also known as 2-Chloro-5-nitroaniline, is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-5-nitroaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble in acetone, ether, ethanol, acetic acidin water, 933 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7791. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Chloro-5-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crecimiento de Cristales Orgánicos
La 2-Cloro-5-nitroanilina (2C5NA) se utiliza en el crecimiento y caracterización de cristales orgánicos . Se emplea la técnica de Bridgman vertical para producir cristales orgánicos de 2C5NA a granel . Este proceso implica la optimización de la forma, las dimensiones y el ángulo del cono de la ampolla, el ajuste del perfil de temperatura para el cristal de 2C5NA y la identificación de la atmósfera de crecimiento y la velocidad de descenso .
Análisis de las Propiedades Físicas, Químicas y Mecánicas
El compuesto se utiliza para estudiar diversas propiedades físicas, químicas y mecánicas . Se utilizan la difracción de rayos X de monocristal (XRD), la XRD en polvo, la resonancia magnética nuclear de transformada de Fourier de protones (FT-NMR) y las investigaciones de transformada de Fourier de infrarrojo para confirmar la estructura cristalina, la estructura molecular y la presencia de grupos funcionales en el cristal formado .
Examen de la Estabilidad Térmica y los Parámetros Cinéticos
La 2C5NA se utiliza en el examen de la estabilidad térmica y los parámetros cinéticos . Para este propósito, se utilizan el análisis termogravimétrico y las curvas termodiferenciales .
Investigación de la Conductividad Eléctrica y el Comportamiento Dieléctrico
El compuesto se utiliza para investigar la conductividad eléctrica y el comportamiento dieléctrico de la 2C5NA con variaciones en la frecuencia y la temperatura .
Prueba de Microdureza Vickers
La prueba de microdureza Vickers se lleva a cabo en el cristal orgánico de this compound, demostrando el efecto del tamaño de la indentación .
Investigación Farmacéutica
La this compound sirve como un bloque de construcción clave para la síntesis de nuevos análogos de sorafenib que contienen un anillo de quinoxalindiona y un enlace de amida
Mecanismo De Acción
Target of Action
2-Chloro-5-nitroaniline (2C5NA) is a simple organic compound that has an electron-donating NH2 group and an electron-acceptor NO2 group at the fifth position . It is also chlorine attached at the second position of the aromatic ring It has shown promise in developing cancer therapeutics by targeting oncogenic mirnas and inhibiting cell proliferation .
Mode of Action
It is known that the compound interacts with its targets, possibly through the electron-donating nh2 group and the electron-acceptor no2 group . This interaction may result in changes at the molecular level, potentially inhibiting cell proliferation .
Biochemical Pathways
One study suggests that 2c5na may be metabolized via a novel aerobic degradation pathway by certain strains of rhodococcus . This process involves the partial reduction of 2C5NA to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol .
Pharmacokinetics
It is known that the compound is toxic and requires careful handling due to its potential health risks .
Result of Action
It has been suggested that the compound may inhibit cell proliferation, which could be beneficial in the development of cancer therapeutics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2C5NA. For instance, the compound is toxic to aquatic life with long-lasting effects . If released into the environment, it can cause significant harm to aquatic ecosystems and biodiversity . Therefore, it is essential to prevent spills and carefully manage the disposal of the compound . Furthermore, the compound should be used in a well-ventilated area to avoid inhalation, and protective clothing should be worn when there is a risk of exposure .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Chloro-5-nitroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with flavin-dependent monooxygenase, which catalyzes the removal of the nitro group from 2-Chloro-5-nitroaniline, producing 4-amino-3-chlorophenol . This interaction is crucial for the degradation of 2-Chloro-5-nitroaniline in biological systems. Additionally, it has been observed that 2-Chloro-5-nitroaniline can inhibit certain enzymes involved in cellular metabolism, affecting the overall biochemical pathways within the cell .
Cellular Effects
2-Chloro-5-nitroaniline has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2-Chloro-5-nitroaniline can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in gene expression . This compound can also disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of 2-Chloro-5-nitroaniline involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For example, 2-Chloro-5-nitroaniline inhibits the activity of aniline dioxygenase, an enzyme involved in the degradation of aromatic compounds . This inhibition results in the accumulation of intermediate metabolites, which can have various downstream effects on cellular function. Additionally, 2-Chloro-5-nitroaniline can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-nitroaniline change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Chloro-5-nitroaniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products . These degradation products can have different biochemical properties and effects on cells. Long-term exposure to 2-Chloro-5-nitroaniline in in vitro and in vivo studies has demonstrated its potential to cause chronic toxicity and persistent alterations in cellular function .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-nitroaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 2-Chloro-5-nitroaniline can cause significant toxic effects, including oxidative stress, enzyme inhibition, and disruption of metabolic pathways . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. Toxicity studies in animal models have highlighted the potential risks associated with high-dose exposure to 2-Chloro-5-nitroaniline .
Metabolic Pathways
2-Chloro-5-nitroaniline is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by enzymes such as flavin-dependent monooxygenase and aniline dioxygenase, leading to the formation of intermediate metabolites like 4-amino-3-chlorophenol and 6-chlorohydroxyquinol . These metabolites are further processed by other enzymes, resulting in the release of nitrite ions, chloride ions, and ammonia . The metabolic pathways of 2-Chloro-5-nitroaniline are essential for its detoxification and elimination from biological systems.
Transport and Distribution
The transport and distribution of 2-Chloro-5-nitroaniline within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, 2-Chloro-5-nitroaniline can bind to specific proteins, affecting its localization and accumulation within different cellular compartments . These interactions play a crucial role in determining the compound’s overall distribution and effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Chloro-5-nitroaniline is determined by its chemical properties and interactions with cellular components. The compound can be found in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Its localization can influence its activity and function within the cell. For example, the presence of 2-Chloro-5-nitroaniline in the mitochondria can affect mitochondrial function and energy production . Additionally, post-translational modifications and targeting signals can direct 2-Chloro-5-nitroaniline to specific organelles, further influencing its subcellular distribution and effects .
Propiedades
IUPAC Name |
2-chloro-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIXNFOTNVKIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038827 | |
| Record name | 2-Chloro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Gold colored powder; [MSDSonline] | |
| Record name | 2-Chloro-5-nitroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very soluble in acetone, ether, ethanol, acetic acid | |
| Record name | 2-CHLORO-5-NITROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000485 [mmHg] | |
| Record name | 2-Chloro-5-nitroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow needles from petroleum ether | |
CAS No. |
6283-25-6 | |
| Record name | 2-Chloro-5-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6283-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006283256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLORO-5-NITROANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2-chloro-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-5-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PO198891S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-CHLORO-5-NITROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
121 °C | |
| Record name | 2-CHLORO-5-NITROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6086 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
